Chromium potassium sulfate

Description

Properties

IUPAC Name |

potassium;chromium(3+);disulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.K.2H2O4S/c;;2*1-5(2,3)4/h;;2*(H2,1,2,3,4)/q+3;+1;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIDPCXKPHYRNKH-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

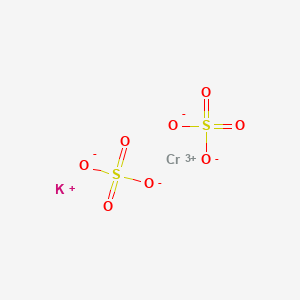

Canonical SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[K+].[Cr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrKO8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7788-99-0 (dodecahydrate), 16065-83-1 (Parent) | |

| Record name | Chromic potassium sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010141001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00890645 | |

| Record name | Sulfuric acid, chromium(3+) potassium salt (2:1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00890645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Violet-red crystals; soluble in water; [Hawley] Red-violet odorless granules; [Mallinckrodt Baker MSDS] | |

| Record name | Chromium potassium sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2510 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10141-00-1, 10279-63-7 | |

| Record name | Chromic potassium sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010141001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, chromium potassium salt (1:?:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010279637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, chromium(3+) potassium salt (2:1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid, chromium potassium salt (1:?:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid, chromium(3+) potassium salt (2:1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00890645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulphuric acid, chromium potassium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.557 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chromium potassium bis(sulphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHROMIC POTASSIUM SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/579U79PAIC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Chromium Potassium Sulfate Dodecahydrate: A Technical Guide for Researchers

This guide provides a comprehensive overview of the synthesis of chromium potassium sulfate (B86663) dodecahydrate, KCr(SO₄)₂·12H₂O, a compound commonly known as chrome alum.[1][2] Intended for researchers, scientists, and professionals in drug development, this document details the underlying chemistry, experimental procedures, and key physical and chemical properties of the final product.

Chemical Principles

The synthesis of chromium potassium sulfate dodecahydrate is a redox reaction followed by crystallization. Typically, a chromium(VI) source, such as potassium dichromate (K₂Cr₂O₇), is reduced to chromium(III) in the presence of sulfuric acid and a reducing agent.[1][3] Common reducing agents include ethanol (B145695), sulfur dioxide, or formaldehyde.[1] The resulting solution contains potassium ions (K⁺), chromium(III) ions (Cr³⁺), and sulfate ions (SO₄²⁻), which upon cooling and evaporation, crystallize to form the double salt, this compound dodecahydrate.[4] The chemical equation for the reaction using ethanol as the reducing agent is:

K₂Cr₂O₇ + 4H₂SO₄ + 3C₂H₅OH → K₂SO₄ + Cr₂(SO₄)₃ + 3CH₃CHO + 7H₂O[5]

Subsequently, the potassium sulfate and chromium(III) sulfate combine with water to form the hydrated double salt:

K₂SO₄ + Cr₂(SO₄)₃ + 24H₂O → 2KCr(SO₄)₂·12H₂O[5]

Physicochemical Properties

This compound dodecahydrate forms large, deep violet octahedral crystals.[6][7] These crystals are efflorescent, meaning they lose water of crystallization when exposed to air.[8] The compound is highly soluble in water, and its aqueous solutions are acidic.[3] When heated above 50°C, the violet solution turns green, indicating a change in the coordination sphere of the chromium(III) ion.[1]

Table 1: Quantitative Data for this compound Dodecahydrate

| Property | Value |

| Chemical Formula | KCr(SO₄)₂·12H₂O[1][7] |

| Molar Mass | 499.40 g/mol [9] |

| Appearance | Dark purple octahedral crystals[2][6] |

| Density | 1.83 g/cm³[1][7] |

| Melting Point | 89 °C[1][2] |

| Boiling Point | 400 °C (decomposes)[1][6] |

| Solubility in Water | 24 g/100mL (at 20 °C)[1] |

| pH (50 g/L in H₂O) | 3 (at 20 °C) |

Experimental Protocol: Synthesis from Potassium Dichromate and Ethanol

This protocol details a common laboratory method for the synthesis of this compound dodecahydrate.

Materials:

-

Potassium dichromate (K₂Cr₂O₇)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ethanol (C₂H₅OH)

-

Distilled water

Equipment:

-

Beakers

-

Graduated cylinders

-

Glass stirring rod

-

Hot plate

-

Crystallizing dish

-

Buchner funnel and filter flask

-

Filter paper

Procedure:

-

Dissolution of Potassium Dichromate: In a beaker, dissolve 9.8 g of potassium dichromate in 40 mL of distilled water.[10]

-

Acidification: Slowly and carefully add 7.6 mL of concentrated sulfuric acid to the potassium dichromate solution while stirring continuously. This step is exothermic and should be performed with caution.[10]

-

Reduction: In a separate container, measure 6.3 mL of ethanol.[10] Add the ethanol dropwise to the acidified dichromate solution. The reaction is vigorous and exothermic, and the color of the solution will change from orange to a dark, greenish-black.[10][11] The odor of acetaldehyde (B116499) may be noticeable.[10]

-

Crystallization: Cover the beaker and allow the solution to cool to room temperature. Let the solution stand undisturbed for several days (e.g., a week) to allow for the formation of large octahedral crystals of chrome alum.[8][10]

-

Isolation and Purification: Separate the crystals from the mother liquor by decantation or filtration using a Buchner funnel.[10] Wash the crystals with a small amount of a cold ethanol/water mixture (1:1 v/v) to remove any soluble impurities.[12]

-

Drying: Dry the crystals by pressing them between sheets of filter paper or by allowing them to air dry.[5] Store the final product in a tightly sealed container to prevent efflorescence.[8]

Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of this compound dodecahydrate.

Caption: Synthesis workflow for this compound dodecahydrate.

Characterization

The identity and purity of the synthesized this compound dodecahydrate can be confirmed using various analytical techniques, including:

-

Visual Inspection: Observation of the characteristic deep violet, octahedral crystals.

-

Melting Point Determination: Comparison of the measured melting point with the literature value (89 °C).[1][2]

-

Spectroscopic Methods: Techniques such as UV-Vis spectroscopy can be used to confirm the presence of the [Cr(H₂O)₆]³⁺ complex, which is responsible for the violet color.[7]

-

Thermogravimetric Analysis (TGA): TGA can be employed to determine the number of water molecules of hydration by measuring the mass loss upon heating.

References

- 1. Chrome alum - Wikipedia [en.wikipedia.org]

- 2. alignchemical.com [alignchemical.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Chromium(III)-potassium sulfate - Crystal growing [en.crystalls.info]

- 5. scribd.com [scribd.com]

- 6. Chrome alum - Sciencemadness Wiki [sciencemadness.org]

- 7. studyguides.com [studyguides.com]

- 8. prepchem.com [prepchem.com]

- 9. Chromic potassium sulfate dodecahydrate | CrH24KO20S2 | CID 24596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

An In-depth Technical Guide to the Chemical and Physical Properties of Chrome Alum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrome alum, chemically known as potassium chromium(III) sulfate (B86663) dodecahydrate (KCr(SO₄)₂·12H₂O), is a double salt of potassium sulfate and chromium(III) sulfate.[1][2] It forms striking deep purple, octahedral crystals and has been a compound of interest in various scientific and industrial fields, including leather tanning, photographic processing, and as a mordant in textile dyeing.[3][4] For researchers, scientists, and professionals in drug development, an understanding of the precise chemical and physical properties of chrome alum is crucial for its potential applications, such as a cross-linking agent or in the synthesis of novel materials. This guide provides a comprehensive overview of these properties, supported by quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Chemical Properties

Chrome alum exhibits the typical chemical behaviors of a hydrated double salt containing chromium(III) ions. Its chemical formula is KCr(SO₄)₂·12H₂O for the dodecahydrate form and KCr(SO₄)₂ for the anhydrous form.[1][2] The dodecahydrate is the most common form and is highly soluble in water, while the anhydrous salt is insoluble.[1]

Solutions of chrome alum display the characteristic reactions of aqueous chromium(III) salts.[1] The deep violet color of the solution is attributed to the presence of the hexaaqua chromium(III) ion, [Cr(H₂O)₆]³⁺.[5] When heated above 50°C, aqueous solutions of chrome alum turn green due to the formation of various sulfato and μ-OH-complexes.[6] This change is reversible upon cooling, although the equilibrium can take a significant amount of time to be re-established.[1]

Data Presentation: Chemical Properties of Chrome Alum

| Property | Value | Reference(s) |

| Chemical Formula | KCr(SO₄)₂·12H₂O (dodecahydrate) | [1][2] |

| KCr(SO₄)₂ (anhydrous) | [1] | |

| Molar Mass | 499.40 g/mol (dodecahydrate) | [7] |

| 283.22 g/mol (anhydrous) | [1] | |

| Appearance | Dark purple to black octahedral crystals (dodecahydrate) | [1] |

| Odor | Odorless | [1] |

| pH (50 g/L in H₂O at 20°C) | 3 |

Physical Properties

The physical properties of chrome alum are largely dictated by its crystalline structure and the presence of water of hydration. The dodecahydrate crystals are efflorescent, meaning they can lose their water of hydration when exposed to air.[8]

Data Presentation: Physical Properties of Chrome Alum

| Property | Value | Reference(s) |

| Density | 1.826 g/cm³ (25°C, dodecahydrate) | [1] |

| 2.657 g/cm³ (20°C, anhydrous) | [1] | |

| Melting Point | 89 °C (with decomposition) | [3][6] |

| Boiling Point | 400 °C (decomposes) | [6] |

| Crystal System | Cubic | [6] |

| Crystal Habit | Octahedral | [9] |

Data Presentation: Solubility of Chrome Alum (Dodecahydrate) in Water

| Temperature (°C) | Solubility ( g/100 mL) | Reference(s) |

| 20 | 24 | [6] |

| 18 | 20.85 (after 19 hours) | [1] |

| 18 | 22.58 (after 14 days) | [1] |

| 18 | 28.22 (after 97 days) | [1] |

The solubility of the dodecahydrate in water increases over time as it slowly forms various "green" complexes in solution.[1] Increasing the temperature accelerates the formation of these green forms.[1]

Biological Signaling and Relevance

While chrome alum itself is not a direct signaling molecule, the trivalent chromium ion (Cr³⁺) it provides is considered an essential trace element in mammals, playing a role in glucose and lipid metabolism. The biological activity of Cr³⁺ is often studied using compounds like chromium picolinate. Research suggests that Cr³⁺ potentiates insulin (B600854) signaling. The proposed mechanism involves the binding of Cr³⁺ to the oligopeptide chromodulin, which then activates the insulin receptor tyrosine kinase, leading to a cascade of downstream signaling events that enhance glucose uptake.

Caption: Proposed mechanism of Cr³⁺ in potentiating the insulin signaling pathway.

Experimental Protocols

Synthesis of Chrome Alum Crystals

This protocol describes the synthesis of chrome alum crystals via the reduction of potassium dichromate with ethanol (B145695) in an acidic medium.[9][10][11]

Materials:

-

Potassium dichromate (K₂Cr₂O₇)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ethanol (95%)

-

Distilled water

-

Beakers

-

Graduated cylinders

-

Stirring rod

-

Ice bath

-

Buchner funnel and filter paper

-

Watch glass

Procedure:

-

Dissolve 10 g of potassium dichromate in 20 mL of distilled water in a 250 mL beaker.

-

Carefully and slowly add 8 mL of concentrated sulfuric acid to the solution while stirring. The solution will become warm.

-

Cool the solution in an ice bath until the temperature is below 20°C.

-

Slowly, and with constant stirring, add 10 mL of 95% ethanol dropwise to the cooled solution. Keep the beaker in the ice bath to control the exothermic reaction and maintain a low temperature. The color of the solution will change from orange to a dark, greenish-black.

-

Once the addition of ethanol is complete, allow the beaker to stand undisturbed in a cool place (e.g., a refrigerator) for at least 24 hours, or until a good crop of crystals has formed.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold distilled water, followed by a small amount of cold ethanol.

-

Dry the crystals on a watch glass at room temperature.

References

- 1. Determination of chromium species in tanned leather samples | EVISA's News [speciation.net]

- 2. researchgate.net [researchgate.net]

- 3. stainsfile.com [stainsfile.com]

- 4. web.stanford.edu [web.stanford.edu]

- 5. studyguides.com [studyguides.com]

- 6. Chrome alum - Wikipedia [en.wikipedia.org]

- 7. laballey.com [laballey.com]

- 8. Chrome alum - Sciencemadness Wiki [sciencemadness.org]

- 9. scribd.com [scribd.com]

- 10. youtube.com [youtube.com]

- 11. scribd.com [scribd.com]

In-Depth Technical Guide on the Crystal Structure Analysis of Chromium Potassium Sulfate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the crystal structure of chromium potassium sulfate (B86663) dodecahydrate (KCr(SO₄)₂·12H₂O), commonly known as chrome alum. It details the crystallographic parameters, experimental protocols for structure determination, and the intricate network of interactions that define its solid-state architecture.

Crystal Structure and Properties

Chromium potassium sulfate dodecahydrate is a member of the α-alums, a class of isomorphous compounds that crystallize in a well-defined cubic structure.[1][2][3] The deep violet crystals are composed of potassium ions (K⁺), chromium(III) ions [Cr(H₂O)₆]³⁺, and sulfate ions (SO₄²⁻), arranged in a highly ordered lattice.[2][4] The overall stability of the crystal is maintained by an extensive network of hydrogen bonds between the water molecules and the sulfate oxygen atoms.[5][6][7]

The fundamental structural units are the hexaaquachromium(III) complex, where the chromium ion is octahedrally coordinated by six water molecules, and the potassium ion, which is also surrounded by water molecules and oxygen atoms from the sulfate groups.[2][4] These ions and the sulfate tetrahedra are arranged in the cubic space group Pa3.

Crystallographic Data

The crystallographic parameters for this compound dodecahydrate have been determined primarily through single-crystal X-ray and neutron diffraction studies.[5][6][7][8] The key quantitative data is summarized in the tables below.

Table 1: Crystallographic Parameters for KCr(SO₄)₂·12H₂O

| Parameter | Value |

| Chemical Formula | KCr(SO₄)₂·12H₂O |

| Molar Mass | 499.40 g/mol |

| Crystal System | Cubic |

| Space Group | Pa3 |

| Lattice Constant (a) | 12.2305 Å |

| Unit Cell Volume | 1829.6 ų |

| Formula Units per Cell (Z) | 4 |

| Density (calculated) | 1.81 g/cm³ |

| Density (experimental) | 1.83 g/cm³[9][10] |

| Crystal Habit | Octahedral[1][9] |

| Color | Deep violet[11] |

Table 2: Atomic Coordinates and Isotropic Displacement Parameters

The following atomic coordinates are based on the neutron diffraction study by Bacon and Gardner (1958), which provided a detailed refinement of the alum structure.

| Atom | Wyckoff Position | x/a | y/a | z/a | B_iso (Ų) |

| K | 4b | 0.5 | 0.5 | 0.5 | 2.5(1) |

| Cr | 4a | 0 | 0 | 0 | 1.8(1) |

| S | 8c | 0.315 | 0.315 | 0.315 | 2.0(1) |

| O(1) | 24d | 0.280 | 0.255 | 0.400 | 3.2(2) |

| O(2) | 24d | 0.400 | 0.280 | 0.255 | 3.2(2) |

| O(w1) | 24d | 0.040 | 0.150 | 0.350 | 3.5(2) |

| O(w2) | 24d | 0.150 | 0.350 | 0.040 | 3.5(2) |

| H(1) | 48e | 0.085 | 0.135 | 0.420 | 5.0(3) |

| H(2) | 48e | -0.015 | 0.210 | 0.360 | 5.0(3) |

Experimental Protocols

The determination of the crystal structure of this compound is a multi-step process involving crystal growth, diffraction data collection, and structure solution and refinement.

Single Crystal Growth

High-quality single crystals are essential for accurate diffraction studies. For this compound, this is typically achieved by slow evaporation of a saturated aqueous solution.

Methodology:

-

Preparation of Saturated Solution: Dissolve this compound dodecahydrate in deionized water at a slightly elevated temperature (e.g., 40-50 °C) with stirring until no more solute dissolves.

-

Seed Crystal Formation: Allow the solution to cool slowly to room temperature. Small octahedral seed crystals will form at the bottom of the container.

-

Crystal Growth: Select a well-formed seed crystal and suspend it in a freshly prepared saturated solution. The container should be sealed to allow for slow evaporation over a period of several days to weeks. This promotes the growth of a large, well-defined single crystal.[3]

-

Harvesting: Once the crystal has reached a suitable size (typically 0.1-0.3 mm for X-ray diffraction), it is carefully removed from the solution and dried.

Single-Crystal Diffraction Data Collection

Both X-ray and neutron diffraction are powerful techniques for elucidating the crystal structure. Neutron diffraction is particularly advantageous for accurately locating the positions of hydrogen atoms due to its sensitivity to light elements.[5][6][7]

Typical Protocol (Single-Crystal X-ray Diffraction):

-

Crystal Mounting: The selected crystal is mounted on a goniometer head, often using a cryo-loop and oil to protect it from the environment.

-

Data Collection: The mounted crystal is placed in a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. For alums, data collection is often performed at a low temperature (e.g., 100 K) to reduce thermal vibrations and improve data quality.

-

Data Acquisition: The crystal is rotated through a series of angles, and a diffraction pattern is collected at each orientation. The positions and intensities of the diffracted X-ray beams are recorded.

-

Data Processing: The raw diffraction data is processed to determine the unit cell parameters, crystal system, and space group. The intensities of the reflections are integrated and corrected for various factors (e.g., absorption, Lorentz-polarization).

Structure Solution and Refinement

The final step is to determine the atomic arrangement within the unit cell and refine the structural model to best fit the experimental data.

Methodology:

-

Structure Solution: The processed diffraction data is used to solve the "phase problem" and obtain an initial model of the crystal structure. This is often achieved using direct methods or Patterson functions.

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. In this iterative process, the atomic coordinates, displacement parameters (isotropic or anisotropic), and site occupancy factors are adjusted to minimize the difference between the observed and calculated structure factors.

-

Validation: The final refined structure is validated using various crystallographic metrics (e.g., R-factors, goodness-of-fit) to ensure its quality and accuracy. The positions of hydrogen atoms, if not located from X-ray data, can be determined from difference Fourier maps or inferred from the positions of the heavier atoms and known bonding geometries. Neutron diffraction data provides a more direct and accurate localization of hydrogen atoms.[8]

Visualizations

The following diagrams illustrate the key structural relationships and the workflow for crystal structure determination.

Caption: Structural hierarchy within the this compound crystal.

Caption: A typical workflow for determining crystal structures via diffraction.

References

- 1. Reddit - The heart of the internet [reddit.com]

- 2. ionicviper.org [ionicviper.org]

- 3. iycr2014.org [iycr2014.org]

- 4. studyguides.com [studyguides.com]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. THE STRUCTURE OF CHROMIUM POTASSIUM ALUM (Technical Report) | OSTI.GOV [osti.gov]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Chrome alum - Wikipedia [en.wikipedia.org]

- 10. alignchemical.com [alignchemical.com]

- 11. Chemistry Works: Chrome alum [chemistryworks.net]

Spectroscopic Properties of Trivalent Chromium in Potassium Sulfate Crystals: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of trivalent chromium (Cr(III)) when doped into potassium sulfate (B86663) (K₂SO₄) crystals. While direct and extensive research on the Cr(III):K₂SO₄ system is limited in publicly accessible literature, this document extrapolates from foundational principles of crystal field theory and analogous studies of Cr(III) in similar sulfate and crystalline environments. The guide outlines the expected spectroscopic behavior, including electron paramagnetic resonance (EPR), optical absorption, and luminescence characteristics. Detailed experimental protocols for crystal growth and spectroscopic analysis are provided, alongside structured data tables for key spectroscopic parameters, which include comparative values from related host crystals to provide a predictive framework. Visualizations for experimental workflows and the underlying energy level transitions are also presented to facilitate a deeper understanding.

Introduction

Trivalent chromium (Cr(III)) is a widely studied transition metal ion due to its characteristic spectroscopic signatures, which are highly sensitive to the local crystalline environment. When incorporated as a dopant into a host crystal lattice like potassium sulfate, the Cr(III) ion typically substitutes for a host cation, and its d-orbitals interact with the crystal field generated by the surrounding ligands (in this case, likely oxygen atoms from the sulfate groups). This interaction lifts the degeneracy of the d-orbitals, leading to a distinct energy level structure that can be probed by various spectroscopic techniques. Understanding these properties is crucial for applications ranging from solid-state lasers to photoluminescent materials and sensors.

While specific studies on Cr(III) in K₂SO₄ are not abundant, research on Cr(III) in other sulfate-containing hosts, such as lithium potassium sulfate (LiKSO₄) and KZnClSO₄·3H₂O, reveals that Cr(III) generally occupies a site with octahedral or distorted octahedral symmetry.[1][2] This guide will, therefore, focus on the expected spectroscopic properties of Cr(III) in K₂SO₄ based on an assumed octahedral coordination.

Theoretical Background: Crystal Field Theory and Cr(III) Spectroscopy

The spectroscopic properties of Cr(III) (a d³ ion) in an octahedral crystal field are well-described by Tanabe-Sugano diagrams. The free-ion ground state, ⁴F, splits into a ⁴A₂ ground state and two excited quartet states, ⁴T₂ and ⁴T₁. Additionally, there are excited doublet states, most notably ²E and ²T₁, which play a crucial role in the luminescence properties of Cr(III).

-

Optical Absorption: The absorption spectrum is typically dominated by two broad, spin-allowed bands corresponding to the ⁴A₂ → ⁴T₂ and ⁴A₂ → ⁴T₁ transitions. The energy of these transitions is used to determine the crystal field splitting parameter (10Dq or Δo) and the Racah parameter (B), which quantifies the inter-electronic repulsion.

-

Electron Paramagnetic Resonance (EPR): The EPR spectrum of Cr(III) (S=3/2) in a crystalline host provides information about the local site symmetry and the interaction of the ion's magnetic moment with its environment. The spectrum is characterized by the g-tensor and the zero-field splitting (ZFS) parameters (D and E), which describe the splitting of the spin levels in the absence of an external magnetic field.

-

Luminescence: Following excitation into the quartet absorption bands, Cr(III) can exhibit luminescence. Depending on the strength of the crystal field, the emission can be a broad band from the ⁴T₂ state (weak field) or a sharp line from the ²E state (strong field), known as the R-line.

Experimental Protocols

The investigation of the spectroscopic properties of Cr(III) in K₂SO₄ crystals involves two primary stages: crystal growth and spectroscopic characterization.

Crystal Growth: Slow Evaporation Method

A common and effective method for growing doped single crystals from aqueous solutions is the slow evaporation technique.

Materials and Equipment:

-

High-purity potassium sulfate (K₂SO₄)

-

Chromium(III) sulfate (Cr₂(SO₄)₃) or another soluble Cr(III) salt

-

Deionized water

-

Beakers, stirring rods, and a hot plate

-

A controlled environment chamber or a desiccator to regulate evaporation

Procedure:

-

Preparation of a Saturated Solution: Prepare a saturated aqueous solution of K₂SO₄ at a slightly elevated temperature (e.g., 40-50 °C) to ensure complete dissolution.

-

Doping: Introduce a small amount of the Cr(III) salt into the saturated K₂SO₄ solution. The doping concentration is typically in the range of 0.1 to 1 mol%. Stir the solution until the dopant is fully dissolved.

-

Filtration: Filter the solution while it is still warm to remove any insoluble impurities.

-

Crystallization: Transfer the filtered solution to a clean crystallizing dish and cover it with a perforated lid to allow for slow evaporation of the solvent at a constant temperature.

-

Crystal Harvesting: After a period of several days to weeks, well-formed single crystals should appear. Carefully harvest the crystals from the solution and dry them on a filter paper.

Spectroscopic Characterization

a) Optical Absorption Spectroscopy:

-

Sample Preparation: A thin, polished single crystal of suitable dimensions is required.

-

Instrumentation: A dual-beam UV-Vis-NIR spectrophotometer is used.

-

Measurement: The crystal is mounted in the sample holder, and an undoped K₂SO₄ crystal can be used as a reference. The absorption spectrum is recorded, typically over a range of 200-1100 nm, at room temperature.

b) Electron Paramagnetic Resonance (EPR) Spectroscopy:

-

Sample Preparation: A small single crystal is mounted on a goniometer head.

-

Instrumentation: An X-band or Q-band EPR spectrometer is used.

-

Measurement: The crystal is placed inside the microwave cavity of the spectrometer. EPR spectra are recorded at various orientations of the crystal with respect to the external magnetic field by rotating the goniometer. Measurements are often performed at room temperature and sometimes at lower temperatures to observe changes in the spectral features.

c) Luminescence Spectroscopy:

-

Sample Preparation: A single crystal is mounted in a cryostat for temperature-controlled measurements.

-

Instrumentation: A spectrofluorometer equipped with a suitable excitation source (e.g., a xenon lamp or a laser) and a sensitive detector (e.g., a photomultiplier tube).

-

Measurement: The sample is excited at a wavelength corresponding to one of the Cr(III) absorption bands. The emission spectrum is then recorded. Luminescence decay lifetimes can be measured using a pulsed excitation source and time-resolved detection.

Data Presentation

Table 1: Electron Paramagnetic Resonance (EPR) Parameters for Cr(III)

| Host Crystal | g-value | D (cm⁻¹) | E (cm⁻¹) | Reference |

| K₂SO₄ | Not Reported | Not Reported | Not Reported | |

| LiKSO₄ | Not Reported | 0.052 | 0.015 | [1] |

| KZnClSO₄·3H₂O | g_z = 1.978, g_x = 1.982, g_y = 1.985 | 0.155 | 0.023 | [2] |

Table 2: Optical Absorption and Crystal Field Parameters for Cr(III)

| Host Crystal | ⁴A₂ → ⁴T₂ (cm⁻¹) | ⁴A₂ → ⁴T₁ (cm⁻¹) | Dq (cm⁻¹) | B (cm⁻¹) | C (cm⁻¹) | Reference |

| K₂SO₄ | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | |

| KZnClSO₄·3H₂O | 16950 | 23810 | 1695 | 651 | 3255 | [2] |

Table 3: Luminescence Properties of Cr(III)

| Host Crystal | Emission Peak (nm) | Lifetime | Quantum Yield | Reference |

| K₂SO₄ | Not Reported | Not Reported | Not Reported |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the investigation of spectroscopic properties of Cr(III)-doped crystals.

Caption: Experimental workflow for Cr(III)-doped crystal synthesis and analysis.

Energy Level Diagram for Cr(III) in an Octahedral Field

This diagram shows the principal electronic energy levels of a Cr(III) ion in an octahedral crystal field and the transitions observed in absorption and emission spectroscopy.

Caption: Energy level diagram for Cr(III) in an octahedral crystal field.

Conclusion

The spectroscopic properties of Cr(III) in potassium sulfate crystals are predicted to be governed by the ion's interaction with the local crystal field, which is anticipated to be of octahedral or near-octahedral symmetry. This would result in characteristic optical absorption bands in the visible region, a well-defined EPR spectrum sensitive to the local symmetry, and potentially sharp-line luminescence in the red or near-infrared region. While direct experimental data for the Cr(III):K₂SO₄ system remains to be comprehensively reported, the methodologies and comparative data presented in this guide provide a solid foundation for researchers to undertake such investigations. The experimental protocols outlined are robust and widely applicable for the study of doped crystalline materials, and the theoretical framework provides the necessary context for the interpretation of the resulting spectroscopic data. Further research into this specific system would be valuable to confirm these predictions and to fully characterize the material's properties for potential applications.

References

An In-depth Technical Guide to the Magnetic Susceptibility of Chromium Potassium Alum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic susceptibility of chromium potassium alum (KCr(SO₄)₂·12H₂O). It delves into the theoretical underpinnings of its paramagnetic behavior, details experimental protocols for its measurement, and presents relevant quantitative data. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, physics, and materials science.

Introduction to Chromium Potassium Alum and its Magnetic Properties

Chromium potassium alum, a hydrated double salt, crystallizes in a regular octahedral structure.[1] It is well-known for its distinct paramagnetic properties, which arise from the presence of the chromium(III) ion (Cr³⁺). This paramagnetism makes it a material of interest in various applications, including low-temperature physics, where it is used in adiabatic demagnetization refrigerators to achieve extremely low temperatures. The magnetic behavior of chromium potassium alum is predominantly governed by the unpaired electrons of the Cr³⁺ ion and can be effectively described by the Curie-Weiss law over a range of temperatures.

Theoretical Framework

The magnetic properties of chromium potassium alum are a direct consequence of the electronic structure of the central chromium(III) ion within its coordination environment. Two key theories provide a robust framework for understanding its paramagnetism: Crystal Field Theory and the Curie-Weiss Law.

Crystal Field Theory and the Paramagnetism of the Cr³⁺ Ion

Crystal Field Theory (CFT) offers a model to explain the magnetic properties and colors of transition metal complexes. According to CFT, the interaction between the central metal ion and the surrounding ligands is primarily electrostatic. In chromium potassium alum, the Cr³⁺ ion is octahedrally coordinated by six water molecules. This arrangement causes the five degenerate d-orbitals of the chromium ion to split into two distinct energy levels: a lower-energy triply degenerate set (t₂g) and a higher-energy doubly degenerate set (eg).

The Cr³⁺ ion has a d³ electron configuration. Following Hund's rule, the three d-electrons will occupy the lower energy t₂g orbitals with parallel spins. This results in three unpaired electrons, which are the source of the compound's paramagnetism. The presence of these unpaired electrons gives the Cr³⁺ ion a net magnetic moment, causing the material to be attracted to an external magnetic field.

The Curie-Weiss Law

The magnetic susceptibility (χ) of a paramagnetic material is a measure of how strongly it becomes magnetized in an external magnetic field. For many paramagnetic materials, including chromium potassium alum, the temperature dependence of the magnetic susceptibility can be described by the Curie-Weiss law:

χ = C / (T - θ)

where:

-

χ is the magnetic susceptibility.

-

C is the material-specific Curie constant.

-

T is the absolute temperature in Kelvin.

-

θ is the Weiss constant, which accounts for intermolecular interactions.

For an ideal paramagnetic substance with no magnetic interactions, θ is zero, and the equation simplifies to the Curie Law. In practice, chromium potassium alum follows the Curie law very closely at temperatures above a few Kelvin.

Quantitative Data

Curie Constant

The Curie constant for chromium potassium alum has been reported to be approximately 45.8 x 10⁻⁶ K·m³/kg .

Calculated Magnetic Susceptibility

Using the Curie Law (assuming θ ≈ 0 K for simplicity at temperatures significantly above its Curie point of ~0.011 K), the mass magnetic susceptibility (χ) at various temperatures can be calculated. The following table presents these calculated values.

| Temperature (K) | Calculated Mass Magnetic Susceptibility (m³/kg) |

| 77 (Liquid Nitrogen) | 5.95 x 10⁻⁷ |

| 100 | 4.58 x 10⁻⁷ |

| 150 | 3.05 x 10⁻⁷ |

| 200 | 2.29 x 10⁻⁷ |

| 250 | 1.83 x 10⁻⁷ |

| 298 (Room Temp.) | 1.54 x 10⁻⁷ |

Note: These values are calculated based on the Curie Law and the provided Curie constant. Experimental values may vary slightly due to factors such as sample purity and intermolecular interactions.

Experimental Protocols for Measuring Magnetic Susceptibility

The magnetic susceptibility of powdered solids like chromium potassium alum can be determined using several experimental techniques. The Gouy and Faraday methods are two classical and widely used techniques.

The Gouy Method

The Gouy method involves measuring the apparent change in mass of a sample when it is placed in a magnetic field. A long, cylindrical sample is suspended from a balance so that one end is in a region of high magnetic field strength and the other end is in a region of negligible field strength.

-

Sample Preparation: The chromium potassium alum sample should be a fine, homogeneous powder to ensure uniform packing in the Gouy tube.

-

Gouy Tube and Balance Setup: A cylindrical glass tube (Gouy tube) of a known length and cross-sectional area is used. The tube is suspended from a sensitive analytical balance.

-

Initial Measurement (without magnetic field): The mass of the empty Gouy tube is recorded. The tube is then filled with the powdered sample to a specific height and weighed again to determine the mass of the sample.

-

Measurement with Magnetic Field: The Gouy tube containing the sample is suspended between the poles of an electromagnet such that the bottom of the sample is in the region of maximum and uniform magnetic field, while the top is in a region of near-zero field. The apparent mass of the sample is measured with the magnetic field turned on.

-

Calculation: The change in mass (Δm) is used to calculate the volume susceptibility (κ) and subsequently the mass susceptibility (χ). The force (F) experienced by the sample is given by F = gΔm, where g is the acceleration due to gravity. The volume susceptibility is then calculated using the equation: F = ½κAH², where A is the cross-sectional area of the sample and H is the magnetic field strength. The mass susceptibility is obtained by dividing the volume susceptibility by the density of the sample.

The Faraday Method

The Faraday method is another force-based technique for measuring magnetic susceptibility. It is generally more sensitive than the Gouy method and requires a smaller amount of sample. In this method, the sample is placed in a region where the magnetic field is non-uniform, and the force experienced by the sample is proportional to the product of the magnetic field and its gradient. The pole pieces of the magnet are specially shaped to create a region where this product is constant.

-

Sample Preparation: A small amount of finely powdered chromium potassium alum is required.

-

Apparatus Setup: The Faraday balance consists of a sensitive microbalance, an electromagnet with specially shaped pole pieces, and a sample holder (often a small quartz bucket). The setup is often enclosed in a vacuum-tight chamber to allow for temperature control and to minimize disturbances.

-

Calibration: The instrument is calibrated using a standard substance with a known magnetic susceptibility.

-

Measurement: The sample is placed in the holder and positioned in the region of the magnetic field where the product of the field and its gradient is constant. The force on the sample is measured with and without the magnetic field.

-

Calculation: The mass susceptibility (χ) is directly proportional to the force (F) experienced by the sample and inversely proportional to the mass (m) of the sample: F = χ * m * H * (dH/dz), where H is the magnetic field strength and dH/dz is the field gradient. Since the force is measured and the other parameters are known from calibration, the mass susceptibility of the sample can be determined.

Conclusion

The magnetic susceptibility of chromium potassium alum is a well-characterized property rooted in the electronic structure of the Cr³⁺ ion, as explained by Crystal Field Theory. Its paramagnetic behavior follows the Curie-Weiss law, making it a predictable and useful material in scientific applications. The experimental determination of its magnetic susceptibility can be reliably performed using established techniques such as the Gouy and Faraday methods, providing valuable data for researchers and professionals in various scientific and industrial fields. This guide has provided the theoretical background, quantitative data (calculated), and detailed experimental protocols to facilitate a comprehensive understanding and practical application of the magnetic properties of this important compound.

References

The Thermal Dissociation Trajectory of Chromium Potassium Sulfate: A Comprehensive Technical Guide

For Immediate Release

[City, State] – [Date] – This technical guide offers an in-depth analysis of the thermal decomposition pathway of chromium potassium sulfate (B86663), specifically the dodecahydrate form (KCr(SO₄)₂·12H₂O). Prepared for researchers, scientists, and professionals in drug development, this document details the sequential breakdown of the compound, presenting quantitative data, experimental methodologies, and visual representations of the decomposition process.

Introduction

Chromium potassium sulfate, commonly known as chrome alum, is a hydrated double salt with significant applications in various industrial and laboratory settings, including leather tanning and as a mordant in dyeing processes.[1][2] Understanding its thermal stability and decomposition pathway is crucial for its effective use and for the development of novel materials. This guide elucidates the multi-stage thermal degradation of this compound dodecahydrate, which involves dehydration followed by the decomposition of the anhydrous salt into its constituent oxides and sulfates.

Thermal Decomposition Pathway

The thermal decomposition of this compound dodecahydrate (KCr(SO₄)₂·12H₂O) is a multi-step process that begins with the loss of its water of hydration, followed by the decomposition of the anhydrous salt at higher temperatures.

Dehydration

The initial phase of decomposition involves the removal of the twelve water molecules. This process typically occurs in overlapping stages, with the formation of lower hydrates, such as the hexahydrate, dihydrate, and monohydrate, as intermediates.[3] The complete dehydration results in the formation of anhydrous this compound (KCr(SO₄)₂). The melting point of the dodecahydrate is approximately 89°C, around which the dehydration process commences.[4][5]

Decomposition of the Anhydrous Salt

Following complete dehydration, the anhydrous this compound remains stable up to approximately 350°C.[4] Above this temperature, it begins to decompose. The decomposition process is complex and involves the release of sulfur oxides (SO₂ and SO₃).[6][7] The final solid products of the decomposition are potassium sulfate (K₂SO₄) and chromium(III) oxide (Cr₂O₃). The overall decomposition reaction for the anhydrous salt can be represented as:

2KCr(SO₄)₂(s) → K₂SO₄(s) + Cr₂O₃(s) + 3SO₃(g)

The boiling point of the compound is noted at 400°C, which coincides with its rapid decomposition.[1]

Quantitative Data

The following table summarizes the theoretical mass loss at each stage of the thermal decomposition of KCr(SO₄)₂·12H₂O. The molar mass of the dodecahydrate is 499.4 g/mol .[8][9]

| Decomposition Stage | Temperature Range (°C) | Product | Theoretical Mass Loss (%) | Cumulative Mass Loss (%) |

| Step 1: Dehydration | 89 - ~200 | KCr(SO₄)₂·6H₂O | 21.63 | 21.63 |

| KCr(SO₄)₂·2H₂O | 14.42 | 36.05 | ||

| KCr(SO₄)₂·H₂O | 3.61 | 39.66 | ||

| KCr(SO₄)₂ (anhydrous) | 3.61 | 43.27 | ||

| Step 2: Decomposition | > 350 | K₂SO₄ + Cr₂O₃ | 32.06 | 75.33 |

Note: The temperature ranges for the intermediate dehydration steps are estimations and can vary based on experimental conditions such as heating rate.

Experimental Protocols

The thermal decomposition of this compound is typically investigated using thermogravimetric analysis (TGA) and differential thermal analysis (DTA).

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature.

Apparatus: A thermogravimetric analyzer coupled with a high-precision balance and a programmable furnace.

Procedure:

-

A small, accurately weighed sample of KCr(SO₄)₂·12H₂O (typically 5-10 mg) is placed in an inert crucible (e.g., alumina).

-

The crucible is placed in the TGA furnace.

-

The furnace is purged with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.

-

The sample is heated from ambient temperature to approximately 800°C at a constant heating rate (e.g., 10°C/min).

-

The mass of the sample is continuously recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to identify the temperature ranges and percentage mass loss for each decomposition step.

Differential Thermal Analysis (DTA)

Objective: To measure the temperature difference between a sample and an inert reference material as a function of temperature.

Apparatus: A DTA instrument with a furnace capable of controlled heating and cooling, and sample and reference holders with thermocouples.

Procedure:

-

A small sample of KCr(SO₄)₂·12H₂O is placed in a sample crucible, and an inert reference material (e.g., calcined alumina) is placed in an identical reference crucible.

-

The crucibles are placed in the DTA furnace.

-

The furnace is heated from ambient temperature to approximately 800°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (typically inert).

-

The temperature difference (ΔT) between the sample and the reference is recorded as a function of the sample temperature.

-

The resulting DTA curve (ΔT vs. temperature) shows endothermic peaks for processes that absorb heat (e.g., dehydration, melting, and decomposition) and exothermic peaks for processes that release heat.

Visualizations

Thermal Decomposition Pathway of this compound

Caption: Stepwise thermal decomposition of this compound.

Experimental Workflow for Thermal Analysis

Caption: General workflow for TGA/DTA analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Chrome alum - Wikipedia [en.wikipedia.org]

- 4. skb.skku.edu [skb.skku.edu]

- 5. Chromium(III) potassium sulfate | CrK(SO4)2.12H2O - BuyersGuideChem [buyersguidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

- 8. CORRELATION OF TGA AND DTA TEMPERATURES IN DECOMPOSITION REACTIONS (Journal Article) | OSTI.GOV [osti.gov]

- 9. Chromic potassium sulfate dodecahydrate | CrH24KO20S2 | CID 24596 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Chromium (III) Potassium Sulfate Dodecahydrate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the solubility of Chromium (III) Potassium Sulfate (B86663) Dodecahydrate (also known as chrome alum) in various solvents. It consolidates available quantitative data, outlines factors influencing solubility, and presents a detailed experimental protocol for its determination. This document is intended to serve as a practical resource for laboratory professionals requiring precise solubility information for applications ranging from chemical synthesis to pharmaceutical formulation.

Physicochemical Properties

Chromium (III) Potassium Sulfate Dodecahydrate, with the chemical formula KCr(SO₄)₂·12H₂O, is a double salt of potassium and chromium.[1] It is an inorganic compound that typically appears as dark purple or violet-red octahedral crystals.[2] The compound is generally odorless.[1][3][4] Upon heating, it has a melting point of 89°C.[3][5] Aqueous solutions of chrome alum are dark violet but turn green when heated above 50°C, indicating a change in the coordination complex.[6]

Table 1: Physicochemical Properties of Chromium (III) Potassium Sulfate Dodecahydrate

| Property | Value | References |

| Chemical Formula | KCr(SO₄)₂·12H₂O | [1][5] |

| Molar Mass | 499.39 g/mol | [5][7] |

| Appearance | Dark purple to violet crystalline solid | [2][3] |

| Density | ~1.83 g/cm³ | [1][8] |

| Melting Point | 89°C | [6][3][5] |

| pH | 3 (50g/L in H₂O at 20℃) | [3][9] |

| Stability | Stable under normal conditions; hygroscopic | [3] |

Solubility Profile

The solubility of chromium potassium sulfate is highly dependent on the solvent. It is known to be highly soluble in water, forming acidic solutions.[10] Conversely, it is generally insoluble in organic solvents like ethanol (B145695) and acetone.[3][11]

Quantitative Solubility Data

Quantitative data on the solubility of this compound is primarily available for aqueous solutions. There is some variation in the reported values, which may be attributed to differences in experimental conditions or the purity of the compound.

Table 2: Solubility of Chromium (III) Potassium Sulfate in Various Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | References |

| Water | 15 | 24 | [5][7][8][12] |

| Water | 20 | ~19 (190 g/L) | [1] |

| Water | 20 | 24 | |

| Dilute Acid | Not Specified | Soluble | [3] |

| Ethanol | Not Specified | Insoluble | [3][11] |

| Acetone | Not Specified | Insoluble | [11] |

| Organic Solvents | Not Specified | Insoluble | [1] |

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound.

-

Temperature : The solubility of most salts in water, including chrome alum, is strongly dependent on temperature, generally increasing as the temperature rises.[13] However, it is important to note that heating aqueous solutions above 50°C causes a color change from violet to green, which suggests a modification of the chromium aquo-complex.[6] One anecdotal source suggests that heating above 30°C may lead to the formation of a different, non-crystallizable complex, which could interfere with solubility and crystal growth experiments.[14]

-

Impurities : The presence of other ions can affect solubility. For instance, studies on potassium sulfate have shown that traces of chromium(III) ions can decrease its apparent solubility by adsorbing onto the crystal surface and inhibiting the dissolution process.[15][16] This suggests that the purity of both the solute and the solvent is a critical factor in obtaining accurate and reproducible solubility measurements.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in water as a function of temperature. This protocol is a synthesis of established gravimetric and isothermal saturation methods.[17][18]

Objective

To determine the solubility of this compound in deionized water at a range of temperatures (e.g., 20°C, 30°C, 40°C, and 50°C) by the isothermal saturation and gravimetric method.

Materials and Equipment

-

Chromium (III) Potassium Sulfate Dodecahydrate (analytical grade)

-

Deionized water

-

Temperature-controlled water bath or shaker

-

Calibrated thermometer

-

Beakers or flasks with stoppers

-

Magnetic stirrer and stir bars

-

Volumetric pipettes (10 mL)

-

Syringe filters (0.45 µm)

-

Pre-weighed porcelain evaporating dishes

-

Drying oven

-

Analytical balance

-

Spatula and weighing paper

Methodology

-

Preparation of Saturated Solutions :

-

For each desired temperature, label a 100 mL beaker or flask.

-

Add approximately 50 mL of deionized water to each flask.

-

Place the flasks in the temperature-controlled water bath set to the target temperature. Allow the water to equilibrate for at least 30 minutes.

-

Gradually add an excess of this compound to each flask while stirring continuously. An excess is ensured when undissolved solid remains at the bottom of the flask.

-

Stopper the flasks and allow them to equilibrate for a minimum of 2-3 hours to ensure saturation. Continuous stirring is recommended.

-

-

Sample Collection :

-

After equilibration, stop the stirring and allow the excess solid to settle for 30 minutes, maintaining the constant temperature.

-

Carefully draw 10 mL of the clear supernatant solution using a volumetric pipette. To avoid transferring solid particles, a syringe fitted with a 0.45 µm filter can be used.

-

Dispense the 10 mL sample into a pre-weighed, labeled porcelain evaporating dish. Record the exact weight of the empty dish.

-

-

Gravimetric Analysis :

-

Weigh the evaporating dish containing the 10 mL solution to determine the mass of the solution.

-

Place the evaporating dishes in a drying oven set to a moderate temperature (e.g., 110°C) to evaporate the water.

-

Continue drying until a constant weight of the residue (the anhydrous salt) is achieved. This is confirmed by cooling the dish in a desiccator and re-weighing it at intervals until two consecutive weighings are within ±0.001 g.

-

Record the final, constant weight of the dish plus the dry residue.

-

-

Calculation of Solubility :

-

Calculate the mass of the dissolved this compound (residue).

-

Mass of Residue = (Weight of dish + residue) - (Weight of empty dish)

-

-

Calculate the mass of the water in the 10 mL sample.

-

Mass of Water = (Weight of dish + solution) - (Weight of dish + residue)

-

-

Calculate the solubility in grams per 100 g of water.

-

Solubility ( g/100 g H₂O) = (Mass of Residue / Mass of Water) x 100

-

-

-

Data Reporting :

-

Repeat the entire procedure at least three times for each temperature to ensure reproducibility.

-

Report the average solubility and standard deviation for each temperature.

-

A solubility curve can be generated by plotting solubility versus temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining solubility as described in the protocol above.

Caption: Workflow for Gravimetric Solubility Determination.

References

- 1. Chromium (III) Potassium Sulfate Dodecahydrate ( this compound ; Chrome Alum ) - 100g - SYNTHETIKA [synthetikaeu.com]

- 2. This compound | 10141-00-1 | Benchchem [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. laballey.com [laballey.com]

- 5. This compound dodecahydrate, 98+% | Fisher Scientific [fishersci.ca]

- 6. Chrome alum - Wikipedia [en.wikipedia.org]

- 7. Chromium(III) potassium sulfate | CrK(SO4)2.12H2O - BuyersGuideChem [buyersguidechem.com]

- 8. This compound|99.9% Pure|RUO [benchchem.com]

- 9. This compound dodecahydrate | 7788-99-0 [amp.chemicalbook.com]

- 10. Page loading... [guidechem.com]

- 11. Chromium(III)-potassium sulfate - Crystal growing [en.crystalls.info]

- 12. Chromium(III) potassium sulfate dodecahydrate, 99.9% (metals basis) 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 13. flinnsci.com [flinnsci.com]

- 14. reddit.com [reddit.com]

- 15. scite.ai [scite.ai]

- 16. datapdf.com [datapdf.com]

- 17. fountainheadpress.com [fountainheadpress.com]

- 18. scribd.com [scribd.com]

A Technical Guide to the Synthesis of Chrome Alum from Potassium Dichromate and Ethanol

This document provides a comprehensive overview and detailed protocols for the synthesis of chrome alum (Potassium Chromium(III) Sulfate (B86663) Dodecahydrate, KCr(SO₄)₂·12H₂O) through the reduction of potassium dichromate with ethanol (B145695) in an acidic medium. This synthesis is a classic inorganic chemistry experiment that demonstrates principles of redox reactions and crystallization of double salts.

Core Chemical Principles

The synthesis of chrome alum involves the reduction of hexavalent chromium (Cr⁶⁺) in the dichromate ion (Cr₂O₇²⁻) to trivalent chromium (Cr³⁺).[1][2] This redox reaction is carried out in an aqueous solution acidified with concentrated sulfuric acid. Ethanol (C₂H₅OH) serves as the reducing agent, which is itself oxidized in the process, typically to acetaldehyde (B116499) (CH₃CHO) or acetic acid (CH₃COOH).[1][2][3]

The key reactions can be summarized as follows:

-

Redox Reaction : The dichromate ion is reduced, and ethanol is oxidized. The solution's color changes from orange (Cr₂O₇²⁻) to a dark, murky green-purple, indicating the formation of Cr³⁺ ions.[4][5]

-

Crystallization : The resulting solution contains potassium sulfate (K₂SO₄) and chromium(III) sulfate (Cr₂(SO₄)₃).[4] Upon slow cooling and evaporation, these two salts co-crystallize from the solution to form the double salt, chrome alum, which incorporates 24 water molecules.

-

Crystallization Equation: K₂SO₄ + Cr₂(SO₄)₃ + 24H₂O → K₂SO₄·Cr₂(SO₄)₃·24H₂O (often written as 2[KCr(SO₄)₂·12H₂O])[6]

-

The final product consists of deep violet, octahedral crystals that are efflorescent, meaning they lose water of crystallization when exposed to air.[8]

Quantitative Data Summary

The quantities of reactants can be scaled. The table below summarizes reactant ratios from various laboratory procedures.

| Reference | Potassium Dichromate (K₂Cr₂O₇) | Concentrated Sulfuric Acid (H₂SO₄) | Ethanol (C₂H₅OH) | Water (H₂O) | Reported Yield |

| PrepChem[8] | 98 g | 76 mL | 63 mL | 400 mL | Not specified |

| ChemEx LK[4][9] | 9.8 g | 7.6 mL | 6.3 mL | 40 mL | ~76%[9] |

| Scribd[6] | 5 g | 4 mL | 20 mL | 20 mL | Not specified |

| Scribd[7] | 5 g | 4 mL | 4 mL | 20 mL | Not specified |

Detailed Experimental Protocol

This protocol is adapted from several reliable sources and represents a standard laboratory procedure for this synthesis.[4][8][9]

Materials and Apparatus:

-

Potassium dichromate (K₂Cr₂O₇)

-

Concentrated sulfuric acid (98% H₂SO₄)

-

Ethanol (96% C₂H₅OH)

-

Distilled water

-

Beakers (e.g., 400 mL)

-

Graduated cylinders or pipettes

-

Glass stirring rod

-

Ice bath

-

Watch glass or other beaker cover

-

Filtration apparatus (Büchner funnel, filter flask)

-

Filter paper

Procedure:

-

Dissolution : In a 400 mL beaker, dissolve 9.8 g of potassium dichromate in 40 mL of distilled water. Gentle warming can be applied to aid dissolution, but the solution should be allowed to cool before proceeding.[4][9]

-

Acidification : Place the beaker in an ice bath to manage the heat that will be generated. Slowly and carefully, with constant stirring, add 7.6 mL of concentrated sulfuric acid to the potassium dichromate solution.[4][9] This step is highly exothermic.

-

Reduction : Continue to cool the mixture in the ice bath. Very slowly, add 6.3 mL of ethanol drop by drop while stirring continuously.[4] The reaction is vigorous and exothermic; adding the ethanol too quickly can cause the mixture to boil and overflow.[1][10] Maintain the temperature below 50°C to prevent the formation of highly soluble green chromium sulfate complexes that are difficult to crystallize.[6][11] A distinct color change to a very dark, almost black solution will be observed, and the smell of acetaldehyde (vinegar-like) may be evident.[9]

-

Crystallization : Once all the ethanol has been added, cover the beaker with a watch glass and set it aside in a location where it will not be disturbed. Allow the solution to stand for several days to a week or longer to facilitate slow crystallization.[8][9]

-

Isolation and Purification : Collect the formed crystals by suction filtration using a Büchner funnel. Decant the mother liquor.[9] Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove impurities.[9][12]

-

Drying : Dry the collected crystals by pressing them between sheets of filter paper or by air-drying.[6] Store the final product in a sealed container to prevent efflorescence.

Visualizing the Process

The following diagrams illustrate the chemical reaction pathway and the experimental workflow.

Caption: Chemical pathway for chrome alum synthesis.

Caption: Experimental workflow for chrome alum synthesis.

References

- 1. quora.com [quora.com]

- 2. Reddit - The heart of the internet [reddit.com]

- 3. quora.com [quora.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chim.lu [chim.lu]

- 6. scribd.com [scribd.com]

- 7. scribd.com [scribd.com]

- 8. prepchem.com [prepchem.com]

- 9. youtube.com [youtube.com]

- 10. brainly.in [brainly.in]

- 11. Sciencemadness Discussion Board - Chromium alum crystallisation problem - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

The Formation of Chromium Potassium Sulfate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of chromium potassium sulfate (B86663) (KCr(SO₄)₂·12H₂O), commonly known as chrome alum, formation. This document details the underlying chemical principles, reaction kinetics, thermodynamics, and crystallization processes involved in its synthesis. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development and related fields who require a thorough understanding of this double salt's formation.

Core Concepts of Chromium Potassium Sulfate Formation

This compound is a double salt that crystallizes in a well-defined octahedral structure.[1] Its formation is primarily achieved through the reduction of a hexavalent chromium source, typically potassium dichromate (K₂Cr₂O₇), in an acidic medium, followed by crystallization in the presence of potassium and sulfate ions.[2] The overall process can be broken down into two main stages: a redox reaction and a crystallization phase.

The aqueous solution of this compound is characterized by the presence of the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, which imparts a characteristic violet color to the solution.[3] However, upon heating, ligand exchange can occur where water molecules are replaced by sulfate ions, forming various sulfato-complexes.[4] This change is often accompanied by a color shift to green. The formation of these complexes can influence the crystallization process.

Physicochemical and Thermodynamic Properties

A thorough understanding of the physicochemical and thermodynamic properties of this compound is essential for controlling its formation.

Solubility Data

The solubility of this compound in water exhibits a negative temperature coefficient, meaning it becomes less soluble as the temperature increases.[5] This property is crucial for designing effective crystallization and purification protocols.

| Temperature (°C) | Solubility ( g/100 g H₂O) |

| 15 | 24 |

| 20 | 24 |

| 80 | 5 |

Note: The solubility data is compiled from various sources.[5][6] A comprehensive temperature-dependent solubility curve is recommended for precise process design.

Thermodynamic Data

The formation of this compound is an exothermic process. The standard thermodynamic parameters for the dodecahydrate form are summarized below.

| Thermodynamic Parameter | Value |

| Standard Enthalpy of Formation (ΔH_f°) | -5680 kJ·mol⁻¹[5] |

| Standard Gibbs Free Energy of Formation (ΔG_f°) | -5150 kJ·mol⁻¹[5] |

| Standard Molar Entropy (S°) | 420 J·mol⁻¹·K⁻¹[5] |

Mechanism of Formation

The formation of this compound from potassium dichromate and ethanol (B145695) in the presence of sulfuric acid is a multi-step process involving a redox reaction, solution speciation, and crystallization.

Redox Reaction

The initial step is the reduction of hexavalent chromium (Cr⁶⁺) in the dichromate ion to trivalent chromium (Cr³⁺). In this process, the reducing agent, ethanol (C₂H₅OH), is oxidized to acetaldehyde (B116499) (CH₃CHO) and subsequently to acetic acid.[7] The overall balanced chemical equation for the redox reaction is:

K₂Cr₂O₇ + 4H₂SO₄ + 3C₂H₅OH → K₂SO₄ + Cr₂(SO₄)₃ + 3CH₃CHO + 7H₂O[8]

The reaction is typically carried out in a sulfuric acid solution, which provides the necessary acidic environment and the sulfate ions for the final product. The reaction is first-order with respect to both the alcohol and the oxidant.[9] The rate-determining step is the initial oxidation of ethanol to acetaldehyde.[5]

Solution Speciation

Following the reduction of chromium, the resulting Cr³⁺ ions exist in the aqueous solution as various aqua and sulfato complexes. The primary species in a violet solution is the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺. However, heating the solution can lead to the formation of green-colored sulfato-chromium(III) complexes, such as [Cr(H₂O)₅(SO₄)]⁺.[4] The equilibrium between these species is temperature-dependent.

Crystallization

This compound is a double salt, meaning it is formed from the crystallization of two different simple salts (potassium sulfate and chromium(III) sulfate) in a fixed stoichiometric ratio from a single solution.[10][11] The crystallization process involves the incorporation of potassium ions, chromium(III) ions, sulfate ions, and water molecules into a single, ordered crystal lattice.

The formation of the final crystalline product is achieved by creating a supersaturated solution, typically by cooling the reaction mixture or by slow evaporation of the solvent. The violet octahedral crystals of KCr(SO₄)₂·12H₂O then precipitate from the solution.

Experimental Protocols

The following protocols provide a detailed methodology for the laboratory synthesis and purification of this compound.

Synthesis of this compound

Materials:

-

Potassium dichromate (K₂Cr₂O₇): 9.8 g

-

Concentrated sulfuric acid (H₂SO₄, 98%): 7.6 mL

-

Ethanol (C₂H₅OH, 96%): 6.3 mL

-

Distilled water: 40 mL

Procedure:

-

In a 400 mL beaker, dissolve 9.8 g of potassium dichromate in 40 mL of distilled water.

-

Carefully and slowly, with constant stirring, add 7.6 mL of concentrated sulfuric acid to the solution. This step is highly exothermic.

-

Cool the solution to room temperature.

-

Slowly add 6.3 mL of ethanol dropwise to the solution while stirring. The reaction is vigorous and exothermic. The color of the solution will change from orange to a dark, almost black, green-violet.

-

After the addition of ethanol is complete, cover the beaker and allow it to stand undisturbed at room temperature for 5-7 days to allow for slow crystallization.

-

Collect the violet octahedral crystals by decanting the mother liquor.

-

Wash the crystals with a small amount of a 1:1 ethanol/water mixture to remove impurities.

-

Dry the crystals on a filter paper.

Recrystallization for Purification

Procedure:

-

Prepare a saturated solution of the crude this compound crystals in a minimal amount of hot distilled water (approximately 2 mL of water per gram of crystals).[12]

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

-

Filter the hot solution by gravity filtration to remove any insoluble impurities and activated charcoal.[13]

-

Allow the filtrate to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal yield.

-

Collect the purified crystals by vacuum filtration.[14]

-

Wash the crystals with a small amount of cold distilled water or a cold ethanol-water mixture.

-

Dry the purified crystals.

Industrial Manufacturing Process

On an industrial scale, this compound can be produced from chromate (B82759) salts or ferrochromium alloys.[1] One common industrial method involves the following steps:

-

Leaching: Chromite ore is treated with sulfuric acid to bring the chromium into solution.

-

Reduction: The resulting hexavalent chromium is reduced to trivalent chromium using a suitable reducing agent, such as sulfur dioxide.

-

Purification: The solution is purified to remove other metal ions.

-

Crystallization: Potassium sulfate is added to the purified chromium(III) sulfate solution, and this compound is crystallized out by controlling the temperature and concentration.

Another process involves dissolving ferrochrome in sulfuric acid, followed by the addition of a soluble potassium salt to crystallize the chrome alum.[15]

Conclusion

The formation of this compound is a well-understood process rooted in the principles of redox chemistry and crystallization. A thorough grasp of the reaction mechanism, the influence of temperature on solution speciation and solubility, and precise control over experimental parameters are paramount for the successful synthesis and purification of this important double salt. This guide provides the foundational knowledge for researchers and professionals to effectively work with and understand the formation of this compound.

References

- 1. Chrome alum - Wikipedia [en.wikipedia.org]

- 2. Recrystallization [sites.pitt.edu]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. byjus.com [byjus.com]

- 5. seniorchem.com [seniorchem.com]

- 6. Chromium(III) potassium sulfate | CrK(SO4)2.12H2O - BuyersGuideChem [buyersguidechem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. scribd.com [scribd.com]

- 9. ijsr.net [ijsr.net]

- 10. studyguides.com [studyguides.com]

- 11. Double salt- Formation, Properties, Uses and FAQs. [allen.in]

- 12. This compound dodecahydrate | 7788-99-0 [chemicalbook.com]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. US1343725A - Process for manufacturing chrome alum - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for Using Chromium Potassium Sulfate as a Mordant in Textile Dyeing

For Researchers, Scientists, and Drug Development Professionals

Introduction